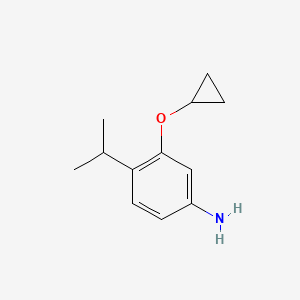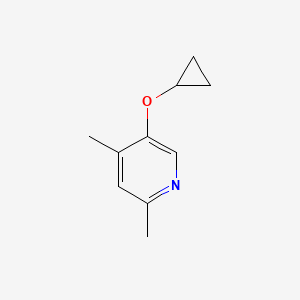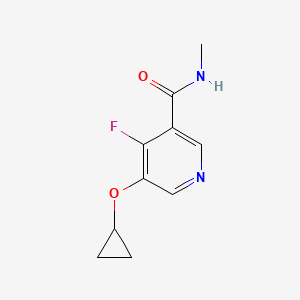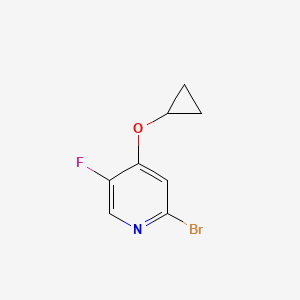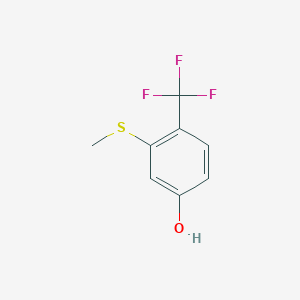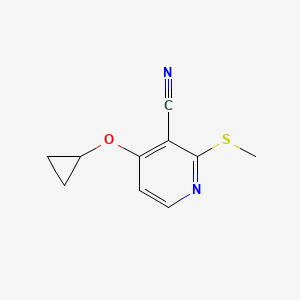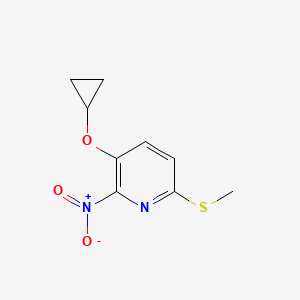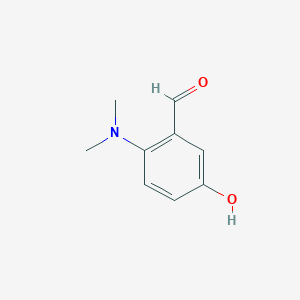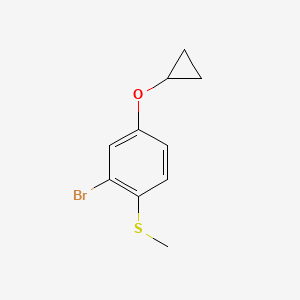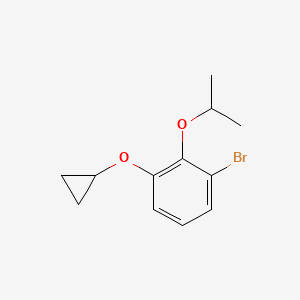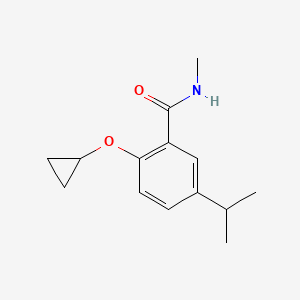
2-Cyclopropoxy-5-isopropyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-5-isopropyl-N-methylbenzamide is an organic compound with the molecular formula C14H19NO2. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-5-isopropyl-N-methylbenzamide typically involves the reaction of 2-cyclopropoxy-5-isopropylbenzoic acid with N-methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
2-Cyclopropoxy-5-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-5-isopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-5-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-5-isopropyl-N-methylbenzamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-2-isopropyl-N-methylbenzamide: This compound has a similar structure but differs in the position of the cyclopropoxy and isopropyl groups.
2-Cyclopropoxy-5-isopropylbenzoic acid: This is a precursor in the synthesis of this compound and shares some chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N-methyl-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-9(2)10-4-7-13(17-11-5-6-11)12(8-10)14(16)15-3/h4,7-9,11H,5-6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
GGENAWLXUTXIQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


